2-(4-(2-Chloroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves various laboratory methods such as ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, 2-Ethoxyethanol, a solvent used widely in commercial and industrial applications, is a clear, colorless, nearly odorless liquid that is miscible with water, ethanol, diethyl ether, acetone, and ethyl acetate .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. For example, 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one has a molecular weight of 302.795 Da .Scientific Research Applications
Synthesis of Mercapto- and Piperazino-Methyl-Phenylboronic Acid Derivatives : Spencer et al. (2002) described the synthesis of mercapto- and piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes and their potential inhibitory activity against serine proteases, including thrombin (Spencer et al., 2002).
Molecular Structure Analysis : Coombs et al. (2006) prepared and characterized 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane, a compound with potential applications in molecular structure analysis, as indicated by its single-crystal X-ray diffraction study (Coombs et al., 2006).
Optical Properties for H2O2 Detection in Living Cells : Nie et al. (2020) synthesized a new 4-substituted pyrene derivative of 1,3,2-dioxaborolane and applied it to detect H2O2 in living cells, highlighting its utility in biological and chemical sensing applications (Nie et al., 2020).
Suzuki-Miyaura Coupling Polymerization : Yokozawa et al. (2011) investigated the Suzuki-Miyaura coupling polymerization of a related compound, which is crucial for the synthesis of polymers with specific molecular weight distributions and regioregularity, relevant in materials science (Yokozawa et al., 2011).
Electrochemical Properties in Organoboron Compounds : Tanigawa et al. (2016) explored the electrochemical properties of sulfur-containing organoboron compounds similar to 1,3,2-dioxaborolane, which could have implications in electrochemical synthesis and analysis (Tanigawa et al., 2016).
Preparative Synthesis via Continuous Flow : Fandrick et al. (2012) described a scalable process for the preparation of a related 1,3,2-dioxaborolane compound, highlighting the importance of these compounds in industrial-scale chemical synthesis (Fandrick et al., 2012).
Safety and Hazards
properties
IUPAC Name |
2-[4-(2-chloroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BClO3/c1-13(2)14(3,4)19-15(18-13)11-5-7-12(8-6-11)17-10-9-16/h5-8H,9-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKJOEYJQACAKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681939 | |
Record name | 2-[4-(2-Chloroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1256359-01-9 | |
Record name | 2-[4-(2-Chloroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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